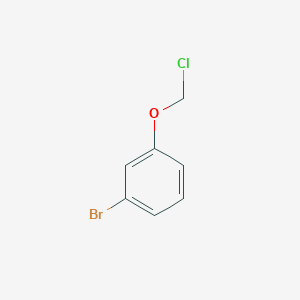

1-Bromo-3-(chloromethoxy)benzene

Overview

Description

1-Bromo-3-(chloromethoxy)benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom at the first position and a chloromethoxy group at the third position

Preparation Methods

The synthesis of 1-Bromo-3-(chloromethoxy)benzene can be achieved through several routes. One common method involves the bromination of 3-(chloromethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. Another approach is the chloromethylation of 1-bromo-3-hydroxybenzene followed by the substitution of the hydroxyl group with a chlorine atom using thionyl chloride .

Industrial production methods typically involve large-scale bromination and chloromethylation reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-3-(chloromethoxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions where the bromine or chloromethoxy group is replaced by a nucleophile.

Electrophilic Substitution Reactions: The benzene ring can participate in electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Reduction Reactions: The compound can be reduced to form 1-bromo-3-methoxybenzene using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-Bromo-3-(chloromethoxy)benzene serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules. Its halogenated structure allows for multiple substitution reactions:

- Nucleophilic Substitution Reactions : The bromine and chloromethoxy groups can be replaced by various nucleophiles, making it useful for synthesizing substituted aromatic compounds.

- Alkylation Reactions : It can participate in alkylation reactions to form new carbon-carbon bonds, which is essential in building complex organic frameworks.

Case Study: Synthesis of Aryl Compounds

A study demonstrated the use of this compound as a substrate for synthesizing aryl ethers through nucleophilic substitution with phenolic compounds, yielding high reaction rates and good selectivity .

Catalysis

This compound is utilized as a substrate in catalytic systems designed for the cyanation of aryl halides:

- Cyanation Reactions : Research indicates that it can be effectively used with potassium ferrocyanide () under specific catalytic conditions to introduce cyano groups into aromatic systems, which are valuable in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound has been explored for its potential applications in polymer chemistry:

- Polymerization Processes : It can act as a monomer or an initiator in radical polymerization processes, contributing to the development of new polymeric materials with tailored properties.

Example Application

A recent study highlighted its role in synthesizing functionalized polymers that exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced applications such as coatings and composites .

Pharmaceuticals

The compound's reactivity allows it to be a precursor in the synthesis of pharmaceutical agents:

- Drug Development : Its derivatives have been investigated for their biological activity, particularly as potential anti-cancer agents due to their ability to inhibit specific enzyme pathways involved in tumor growth.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 1-Bromo-3-(chloromethoxy)benzene exerts its effects involves its interaction with nucleophiles and electrophiles. The presence of both bromine and chloromethoxy groups on the benzene ring makes it susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1-Bromo-3-(chloromethoxy)benzene can be compared with other similar compounds such as:

1-Bromo-2-(chloromethoxy)benzene: This compound has the chloromethoxy group at the second position instead of the third position, leading to different reactivity and applications.

1-Bromo-4-(chloromethoxy)benzene:

1-Bromo-3-(methoxy)benzene: This compound lacks the chlorine atom, resulting in different reactivity and applications.

Biological Activity

1-Bromo-3-(chloromethoxy)benzene, also known as 1-bromo-3-chloromethylbenzene, is an organic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of with a molecular weight of approximately 205.48 g/mol. The compound features a benzene ring substituted with bromine and chloromethoxy groups, which significantly influence its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The halogen atoms (bromine and chlorine) can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that exhibit distinct biological effects.

Key Mechanisms Include:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, facilitating the synthesis of biologically active compounds.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or other derivatives, which may exhibit cytotoxic effects against cancer cells .

- Interaction with Biological Targets: The presence of halogens enhances the compound's ability to interact with specific enzymes or receptors, potentially leading to therapeutic effects or toxicity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of halogenated compounds, including this compound. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines through oxidative stress mechanisms.

Case Study:

A study published in Environmental Science & Technology examined the effects of halogenated compounds on human cancer cell lines. It was found that certain derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.2 |

| Control (DMSO) | MCF-7 | >100 |

Environmental Impact

The environmental implications of this compound have also been studied, particularly regarding its toxicity to aquatic organisms. Research indicates that this compound can bioaccumulate in aquatic ecosystems, posing risks to fish and other marine life.

Case Study:

A report from the EPA assessed the toxicity of various halogenated compounds, including this compound. It was noted that exposure to this compound resulted in significant mortality rates among test organisms such as Daphnia magna .

Properties

IUPAC Name |

1-bromo-3-(chloromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c8-6-2-1-3-7(4-6)10-5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQWMSSTQYIUDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.